molecular formula C27H44O3 B2407187 Paricalcitol-D6 CAS No. 2070009-67-3

Paricalcitol-D6

Cat. No. B2407187
CAS RN: 2070009-67-3
M. Wt: 422.683
InChI Key: BPKAHTKRCLCHEA-OYAGBYDGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paricalcitol-D6 is a synthetic vitamin D analog . It has been used to reduce parathyroid hormone levels and is indicated for the prevention and treatment of secondary hyperparathyroidism associated with chronic renal failure .


Synthesis Analysis

A new strategy for the synthesis of paricalcitol has been described in the literature . This approach includes three main improvements: one-pot regioselective ozonization cleavage of the side-chain and methylene at C-19, free-radical reduction removal of the OH group formed at C-19, and side-chain assembly using a Wittig reaction .


Molecular Structure Analysis

Paricalcitol is a synthetic, biologically active vitamin D analog of calcitriol with modifications to the side chain (D2) and the A (19-nor) ring .


Chemical Reactions Analysis

Paricalcitol’s biological actions are mediated through binding of the vitamin D receptor (VDR), which results in the selective activation of vitamin D responsive pathways . The synthesis of paricalcitol includes one-pot regioselective ozonization cleavage of the side-chain and methylene at C-19, free-radical reduction removal of the OH group formed at C-19, and side-chain assembly using a Wittig reaction .


Physical And Chemical Properties Analysis

Paricalcitol-D6 has a molecular formula of C27H44O3 and a molecular weight of 422.67 .

Scientific Research Applications

Selective Vitamin D Receptor Activation as Anti-Inflammatory Target

Paricalcitol-D6, as a selective vitamin D receptor (VDR) activator, has shown promise in reducing inflammation in patients with chronic kidney disease (CKD). A study demonstrated that paricalcitol administration led to a significant reduction in serum concentrations of inflammatory markers such as hs-CRP, TNF-α, and IL-6. Additionally, it caused a decrease in mRNA expression levels of the TNFα and IL-6 genes in peripheral blood mononuclear cells (Donate-Correa et al., 2014).

Antitumor Activity of Paricalcitol-D6

Paricalcitol-D6 has been investigated for its antitumor properties. A study highlighted its ability to inhibit the proliferation of various cancer cell lines, including myeloid leukemia, myeloma, and colon cancer cells, by inducing cell cycle arrest and apoptosis. The findings suggest that paricalcitol's anticancer activity may be mediated through the VDR, making it a candidate for clinical trials in cancer treatment (Kumagai et al., 2003).

Immunomodulatory Effects of Paricalcitol-D6

Paricalcitol-D6 has demonstrated potent immunomodulatory effects. It inhibits the differentiation of immature dendritic cells from monocytes and retains the capacity to induce functional regulatory T cells. The study suggests that paricalcitol should be considered a VDR agonist of choice for reducing the risk of atherosclerosis in end-stage renal disease patients, given its proven immunomodulatory effect and limited hypercalcemic effect (Sochorová et al., 2009).

Reduction of Oxidative Stress and Inflammation

In patients undergoing hemodialysis, paricalcitol treatment was found to significantly reduce oxidative stress and inflammation, which are known factors leading to cardiovascular damage. The treatment resulted in a decrease in oxidation markers and inflammatory markers, while increasing levels of antioxidants and anti-inflammatory markers (Izquierdo et al., 2012).

Pleiotropic and Selective Pharmacological Actions

Paricalcitol-D6, recognized for its pleiotropic and selective pharmacological actions, has effects beyond treating secondary hyperparathyroidism (SHPT). It has shown benefits in kidney disease, cardiovascular disease, immune inflammatory response, and tumors, expanding its application scope in clinical practice. The study highlights paricalcitol's high selectivity for VDR binding in vivo, maintaining traditional vitamin D drug efficacy while offering additional benefits, including the reduction of urinary protein, inflammation, vascular calcification, and renal fibrosis (Qu, Wu & Jiang, 2021).

Mechanism of Action

Paricalcitol is a synthetic, biologically active vitamin D analog. Preclinical and in vitro studies have demonstrated that paricalcitol’s biological actions are mediated through binding of the VDR, which results in the selective activation of vitamin D responsive pathways .

properties

IUPAC Name

(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,27-/m1/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKAHTKRCLCHEA-OYAGBYDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paricalcitol-D6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.